GSK484

Descripción general

Descripción

GSK484 es un inhibidor altamente potente y selectivo de la enzima peptidil arginina desiminasa tipo-4 (PAD4)This compound ha sido desarrollado por GlaxoSmithKline y se utiliza como una sonda química para estudiar el papel de PAD4 en varios procesos biológicos, incluyendo el cáncer, las enfermedades autoinmunes y las condiciones inflamatorias .

Aplicaciones Científicas De Investigación

GSK484 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Investigación del Cáncer: this compound se utiliza para estudiar el papel de PAD4 en el cáncer, particularmente en la regulación de la expresión genética y la progresión tumoral.

Enfermedades Autoinmunes: this compound se utiliza para investigar el papel de PAD4 en las enfermedades autoinmunes como la artritis reumatoide.

Condiciones Inflamatorias: this compound se utiliza para estudiar el papel de PAD4 en las condiciones inflamatorias, incluyendo la formación de trampas extracelulares de neutrófilos (NETs) durante las infecciones.

Epigenética: this compound se utiliza como una sonda química para estudiar el papel de PAD4 en la regulación de la expresión genética a través de la citrulinación de histonas.

Mecanismo De Acción

GSK484 ejerce sus efectos al unirse a la forma de baja concentración de calcio de PAD4 de una manera reversible. Esta unión es competitiva con el sustrato e inhibe la actividad de la enzima. La inhibición de PAD4 previene la citrulinación de las proteínas objetivo, modulando así varios procesos biológicos. Los objetivos moleculares de this compound incluyen las histonas y otras proteínas involucradas en la regulación genética y las respuestas inmunes .

Análisis Bioquímico

Biochemical Properties

GSK484 demonstrates high affinity binding to PAD4 with IC50s of 50 nM in the absence of Calcium . In the presence of 2 mM Calcium, this compound shows notably lower potency (250 nM) . This compound inhibits PAD4 citrullination of benzoyl-arginine ethyl ester (BAEE) substrate in a concentration-dependent manner .

Cellular Effects

This compound has been shown to inhibit cellular citrullination in primary neutrophils . Further phenotypic profiling has confirmed its ability to inhibit the formation of neutrophil extracellular traps (NETs) in both mouse and human neutrophils .

Molecular Mechanism

This compound binds to the low-calcium form of PAD4 in a reversible manner . It is competitive with substrate . Detailed crystallography work with this compound series has additionally demonstrated binding to a new conformation of the PAD4 active site where key residues are re-ordered to form a β-hairpin .

Temporal Effects in Laboratory Settings

This compound exhibits favorable pharmacokinetic profiles, with low-moderate clearance, and good volume of distribution and half-life in mouse and rat . It has a suitable PK profile for use as a potential in vivo tool .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de GSK484 involucra múltiples pasos, incluyendo la preparación de compuestos intermedios y sus reacciones subsecuentes bajo condiciones específicas. Uno de los pasos clave en la síntesis es la formación de la estructura principal, que involucra la reacción de materiales de partida específicos bajo condiciones controladas. La ruta sintética detallada y las condiciones de reacción son propiedad privada y no se divulgan públicamente .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares a la síntesis a escala de laboratorio, pero se optimiza para la producción a gran escala. Esto involucra el uso de reactivos, solventes y equipos de grado industrial para asegurar un alto rendimiento y pureza del producto final. El proceso de producción está diseñado para ser rentable y escalable para satisfacer la demanda de investigación y potenciales aplicaciones terapéuticas .

Análisis De Reacciones Químicas

Tipos de Reacciones

GSK484 experimenta varias reacciones químicas, incluyendo la unión a la forma de baja concentración de calcio de PAD4 de una manera reversible. Esta unión es competitiva con el sustrato e inhibe la actividad de la enzima. El compuesto también experimenta reacciones con otras proteínas y enzimas en presencia de iones de calcio .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen iones de calcio, que son esenciales para la unión e inhibición de PAD4. Las reacciones se llevan a cabo típicamente bajo condiciones controladas, incluyendo un pH, temperatura y concentración específica de los reactivos .

Productos Principales Formados

El producto principal formado a partir de la reacción de this compound con PAD4 es el complejo enzimático inhibido. Este complejo previene la citrulinación de las proteínas objetivo, modulando así varios procesos biológicos .

Comparación Con Compuestos Similares

Compuestos Similares

F-amidin y Cl-amidin: Estas son generaciones anteriores de inhibidores de PAD que son menos selectivos y potentes en comparación con GSK484.

Singularidad de this compound

This compound es único en su alta selectividad y potencia para PAD4. Se une a la forma de baja concentración de calcio de la enzima de una manera reversible, lo que lo convierte en una herramienta valiosa para estudiar el papel específico de PAD4 en varios procesos biológicos. Su perfil farmacocinético favorable y su capacidad para inhibir la formación de NETs tanto en neutrófilos de ratón como humanos, destacan aún más su potencial como agente terapéutico .

Propiedades

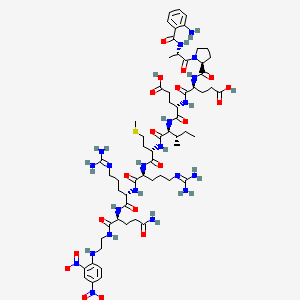

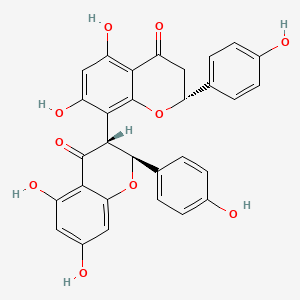

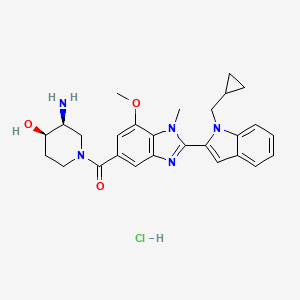

IUPAC Name |

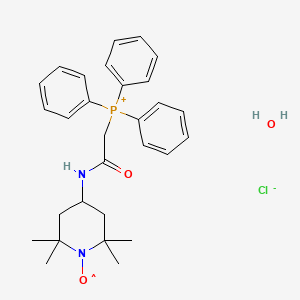

[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-[1-(cyclopropylmethyl)indol-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O3.ClH/c1-30-25-20(11-18(13-24(25)35-2)27(34)31-10-9-23(33)19(28)15-31)29-26(30)22-12-17-5-3-4-6-21(17)32(22)14-16-7-8-16;/h3-6,11-13,16,19,23,33H,7-10,14-15,28H2,1-2H3;1H/t19-,23+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULKOGJHUZTANI-ADMBKAPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2OC)C(=O)N3CCC(C(C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=C(C=C2OC)C(=O)N3CC[C@H]([C@H](C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1652591-81-5 | |

| Record name | Methanone, [(3S,4R)-3-amino-4-hydroxy-1-piperidinyl][2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-benzimidazol-5-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1652591-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: What is the primary mechanism of action of GSK484?

A1: this compound functions as a selective inhibitor of PAD4. [, ] This enzyme catalyzes the conversion of arginine residues in proteins to citrulline, a process known as citrullination. By inhibiting PAD4, this compound disrupts this post-translational modification, which plays a critical role in various cellular processes, including the formation of neutrophil extracellular traps (NETs). [, , , ]

Q2: How does this compound's inhibition of PAD4 impact NET formation?

A2: NETs are web-like structures composed of DNA, histones, and antimicrobial proteins released by neutrophils to trap and neutralize pathogens. PAD4 is essential for NET formation as it facilitates chromatin decondensation, a crucial step in NETosis (the process of NET release). This compound effectively blocks this process, thereby reducing NET formation. [, , ]

Q3: What are the downstream consequences of reduced NET formation due to this compound treatment?

A3: Studies have demonstrated that this compound-mediated inhibition of NET formation can have several beneficial effects in disease models characterized by excessive or dysregulated NETosis. These include:

- Reduced inflammation: Excessive NET formation contributes to inflammation in various diseases. This compound's ability to inhibit NETosis has been shown to attenuate inflammation in models of rheumatoid arthritis, traumatic brain injury, and stroke. [, , ]

- Improved endothelial function: NETs can damage endothelial cells, contributing to vascular dysfunction. This compound has been shown to protect endothelial integrity by reducing NET formation in models of atherosclerosis and stroke. [, ]

- Decreased tumor metastasis: Emerging evidence suggests that NETs may play a role in promoting tumor metastasis. This compound has demonstrated an ability to reduce tumor metastasis in a mouse breast cancer model, potentially by inhibiting NET formation. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C27H31N5O3 • HCl, and its molecular weight is 506.04 g/mol.

Q5: Is there information available about the spectroscopic data of this compound?

A5: Specific spectroscopic data for this compound is limited in the provided research articles. Further studies may delve deeper into characterizing this compound through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive understanding of its structural properties.

Q6: Has the material compatibility and stability of this compound been studied?

A6: While the provided research does not explicitly focus on material compatibility and stability, the in vitro and in vivo studies suggest that this compound is sufficiently stable under physiological conditions to exert its biological effects. Further research is needed to explore its stability under various storage conditions and in different formulations.

Q7: Does this compound possess any catalytic properties itself?

A7: this compound is primarily recognized as an enzyme inhibitor, specifically targeting PAD4. It does not exhibit intrinsic catalytic properties related to the reactions catalyzed by PAD4 or other enzymes. Its primary mode of action is to bind to PAD4 and prevent its catalytic activity.

Q8: Have computational methods been employed in the study of this compound?

A8: While the provided articles primarily focus on experimental data, computational chemistry and modeling techniques like molecular docking and molecular dynamics simulations could offer valuable insights into the binding mode of this compound within the PAD4 active site. Further research incorporating such approaches could be beneficial in understanding the structural basis of this compound's selectivity and potency.

Q9: What is known about the stability and formulation of this compound?

A9: While the provided research does not offer detailed information about the stability and formulation of this compound, it's important to note that these aspects are critical for translating any promising compound into a viable therapeutic. Future studies should address the stability of this compound under various conditions (temperature, pH, light exposure) and investigate suitable formulation strategies to improve its solubility, bioavailability, and ultimately, its therapeutic efficacy.

Q10: Are there standardized analytical methods for characterizing and quantifying this compound?

A10: The provided research primarily focuses on the biological effects of this compound and lacks detailed information regarding specific analytical methods. Establishing reliable and validated analytical methods is essential for quality control during the development and manufacturing of this compound as a potential therapeutic. These methods may include high-performance liquid chromatography (HPLC), mass spectrometry, and other analytical techniques to ensure the purity, potency, and stability of the compound.

Q11: What in vitro and in vivo studies have been conducted on this compound?

A11: A range of in vitro and in vivo studies have been conducted to investigate the efficacy of this compound in various disease models:

- Cancer: this compound enhanced the radiosensitivity of triple-negative breast cancer cells and inhibited tumor growth in vivo. [, ] It also reduced tumor metastasis in a mouse breast cancer model. []

- Renal ischemia-reperfusion injury: this compound attenuated remote lung injury following renal ischemia-reperfusion injury in mice. []

- Postoperative adhesions: Combined treatment with this compound and antithrombin effectively reduced postoperative adhesion formation in mice. []

- Arterial injury: Targeted delivery of this compound via nanoparticles reduced NETs release and preserved endothelial integrity in a mouse model of arterial erosion. [, ]

- Ovarian cancer: this compound showed promising results in vitro, inhibiting cell proliferation and inducing apoptosis in ovarian cancer cell lines. []

- Colorectal cancer: this compound increased the radiosensitivity of colorectal cancer cells and inhibited NET formation. []

- Fungal infection: this compound reduced NET formation and fungal dissemination in a mouse model of Candida albicans peritonitis. []

- Gastrointestinal injury: Treatment with this compound rescued stress-induced gastrointestinal injury in mice by inhibiting NETosis. []

- Esophageal squamous cell carcinoma: Depletion of CD276, a protein regulated by PAD4, inhibited tumorigenesis and progression, partly by reducing NETs formation. []

- Myocardial reperfusion injury: this compound ameliorated myocardial ischemia/reperfusion injury in mice by inhibiting NETosis. []

- Thrombosis in heparin-induced thrombocytopenia: this compound prevented thrombosis in a mouse model of heparin-induced thrombocytopenia by inhibiting NET formation. []

Q12: What is the current understanding of this compound's toxicological profile?

A12: While the provided research highlights the therapeutic potential of this compound in various disease models, comprehensive toxicological studies are essential to ensure its safety for clinical use. Future research should focus on evaluating its toxicity profile, including acute and chronic toxicity, genotoxicity, and reproductive toxicity.

Q13: What are the potential drug delivery and targeting strategies for this compound?

A13: Research has shown promise in utilizing nanoparticles for the targeted delivery of this compound, particularly in the context of arterial injury. [, ] Developing efficient and targeted drug delivery systems could enhance the therapeutic efficacy of this compound while minimizing potential off-target effects.

Q14: Have any biomarkers been identified for monitoring this compound's efficacy or toxicity?

A14: Identifying reliable biomarkers would be crucial for monitoring this compound's therapeutic efficacy, treatment response, and potential adverse effects. While some studies have used citrullinated histone H3 (H3Cit) as a marker for NET formation, [] further research is needed to identify more specific and sensitive biomarkers for monitoring this compound's activity in vivo.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B593221.png)